molecular formula C7H9NO2S B6437150 2-[(oxetan-2-yl)methoxy]-1,3-thiazole CAS No. 2549009-42-7

2-[(oxetan-2-yl)methoxy]-1,3-thiazole

Cat. No.: B6437150
CAS No.: 2549009-42-7
M. Wt: 171.22 g/mol
InChI Key: ZABXVGHMTOLBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Oxetan-2-yl)methoxy]-1,3-thiazole (CAS 2549009-42-7) is a heterocyclic compound of high interest in scientific research, featuring a thiazole core substituted at the 2-position by an oxetane ring via a methoxy linker . The incorporation of the oxetane moiety is a significant structural feature, as it introduces conformational rigidity and can enhance metabolic stability, making this compound a valuable scaffold in medicinal chemistry for the design of new bioactive molecules . Its properties also make it a candidate for investigation in materials science . As a building block, this compound is utilized in various research applications, particularly in the synthesis of more complex chemical entities . Synthetic approaches often involve coupling the oxetane component with the thiazole ring. One effective method is Williamson ether synthesis, where an activated oxetane precursor, such as oxetan-2-ylmethyl tosylate, reacts with a hydroxy-thiazole derivative in the presence of a base like potassium tert-butoxide . The compound's structure can be confirmed using standard analytical techniques including ¹H and ¹³C NMR spectroscopy, where characteristic signals for the oxetane protons appear as a multiplet between δ 4.5–5.0 ppm and thiazole protons resonate between δ 7.2–8.1 ppm . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-(oxetan-2-ylmethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-3-9-6(1)5-10-7-8-2-4-11-7/h2,4,6H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABXVGHMTOLBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1COC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

A typical procedure involves reacting 2-chloroacetophenone with thiourea in ethanol at reflux (78–80°C) for 6–8 hours, yielding 2-aminothiazole derivatives. The amino group is subsequently replaced via nucleophilic substitution to introduce the methoxy linker. This step requires careful control of pH and temperature to avoid ring degradation.

Alternative Thiazole Formation Routes

Recent advances include transition-metal-catalyzed cyclization methods. For example, palladium-catalyzed coupling of thioamides with propargyl alcohols generates substituted thiazoles with higher regioselectivity. These methods reduce byproduct formation but require specialized catalysts such as Pd(PPh₃)₄ or CuI.

Oxetan-2-yl Methoxy Group Introduction

The oxetane ring is introduced via Williamson etherification, leveraging the nucleophilic displacement of a leaving group (e.g., tosylate or mesylate) on the oxetane precursor by the thiazolic oxygen.

Oxetane Precursor Synthesis

Oxetan-2-ylmethanol is a critical intermediate. Its synthesis often begins with the cyclization of 1,3-diols under acidic conditions. For example, treatment of 2-(hydroxymethyl)oxetane with p-toluenesulfonyl chloride (TsCl) in dichloromethane at 0–4°C yields oxetan-2-ylmethyl tosylate.

Table 1: Oxetane Activation Reagents and Yields

ReagentSolventTemperature (°C)Yield (%)
TsCl/Et₃NCH₂Cl₂0–481
MsCl/DMAPTHF2575
Tf₂O/PyridineDCM-2068

Etherification with Thiazole

The activated oxetane (e.g., oxetan-2-ylmethyl tosylate) reacts with 2-hydroxy-1,3-thiazole in the presence of a base. Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at 60°C for 12 hours achieves coupling yields of 70–85%.

Integrated One-Pot Strategies

Recent patents disclose one-pot methodologies combining thiazole formation and oxetane functionalization. For instance, sequential Hantzsch synthesis and in situ tosylation/etherification reduce purification steps. A representative protocol involves:

  • Thiazole Formation : React thiourea with 2-bromoacetophenone in ethanol (reflux, 6 hours).

  • In Situ Tosylation : Add TsCl and triethylamine at 0°C, stir for 2 hours.

  • Oxetane Coupling : Introduce oxetan-2-ylmethanol and KOtBu, heat to 60°C for 12 hours.

This approach achieves an overall yield of 65%, with HPLC purity >98%.

Catalytic and Solvent Optimization

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may promote side reactions. THF and acetonitrile balance reactivity and selectivity, particularly for acid-sensitive intermediates.

Base Selection

Strong bases (e.g., NaH, KOtBu) are preferred for deprotonating the thiazolic hydroxyl group. However, milder bases like Cs₂CO₃ are employed for thermally labile substrates.

Table 2: Base Performance in Etherification

BaseSolventTemperature (°C)Yield (%)
KOtBuTHF6085
Cs₂CO₃DMF8078
NaHTHF2572

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous-flow reactors enable precise control of exothermic tosylation steps, reducing decomposition risks. Recycling solvents like THF via distillation lowers environmental impact. Catalytic systems using recyclable Pd nanoparticles are under development to minimize metal waste .

Chemical Reactions Analysis

Types of Reactions

2-[(oxetan-2-yl)methoxy]-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted thiazole derivatives.

Scientific Research Applications

2-[(oxetan-2-yl)methoxy]-1,3-thiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a building block for designing new pharmaceuticals with improved properties.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound can be used as a probe or tool in biological studies to investigate various biochemical pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(oxetan-2-yl)methoxy]-1,3-thiazole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxetane and thiazole rings can influence the compound’s binding affinity and selectivity for these targets. Additionally, the compound’s unique structure can modulate its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Thiazole Core

The 2-methoxy-thiazole scaffold is a common motif in bioactive molecules. Key analogues include:

Compound Name Substituent Structure Molecular Formula Molecular Weight Notable Properties/Activities Reference
2-[(5-Fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole Fluorophenyl-methoxy C₁₂H₁₁FNO₂S 264.29 g/mol Enhanced lipophilicity; potential CNS activity
2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole Pyrrolidine-methoxy C₈H₁₂N₂O₂S 200.26 g/mol Improved solubility; possible kinase inhibition
2-((2-Chloro-4-nitrophenoxy)methyl)thiazole Nitro/chlorophenoxy-methoxy C₁₀H₇ClN₂O₃S 270.70 g/mol Electron-withdrawing groups; antimicrobial potential
2-[(Oxetan-2-yl)methoxy]-1,3-thiazole Oxetane-methoxy C₇H₉NO₂S 171.22 g/mol Predicted metabolic stability; rigid conformation

Key Observations :

  • Oxetane vs.
  • Polarity and Solubility : Pyrrolidine-containing analogues (e.g., 2-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole) exhibit higher solubility due to the basic nitrogen, whereas oxetane derivatives balance lipophilicity and polarity .
Click Chemistry for Hybrid Analogues

Compounds like 9a–9e () were synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), demonstrating the utility of click chemistry in appending triazole or benzodiazole groups to thiazoles. This method could theoretically adapt to incorporate oxetane moieties by modifying alkyne or azide precursors .

Lithiation Strategies

highlights H- and Br-lithiation reactions to functionalize thiazoles at specific positions. For example, chloromethyl-thiazole intermediates were synthesized for further derivatization, a strategy applicable to introducing oxetane-methoxy groups via nucleophilic substitution .

Metabolic Stability

Oxetane rings are known to improve metabolic stability by resisting oxidative degradation. This property is critical in drug design, as seen in GLP-1 receptor activators (), where oxetane-containing imidazoles exhibit prolonged activity .

Biological Activity

Structural Characteristics

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is known for its broad pharmacological applications. The oxetane ring, being a four-membered cyclic ether, enhances the compound's reactivity and potential biological properties. The presence of the methoxy group is believed to improve solubility and bioavailability, potentially enhancing its overall biological activity.

Biological Activities

While direct studies on 2-[(oxetan-2-yl)methoxy]-1,3-thiazole are sparse, insights can be drawn from related thiazole derivatives known for their extensive biological activities:

  • Antimicrobial : Thiazole derivatives have demonstrated significant antimicrobial properties against various pathogens.
  • Antifungal : Similar compounds exhibit antifungal activities, making them potential candidates for treating fungal infections.
  • Anti-inflammatory : Some thiazole derivatives have shown promise in modulating inflammatory responses.

The mechanism of action for this compound remains largely unexplored; however, it is hypothesized that its interactions with biological targets could lead to modulation of enzymatic activities or receptor signaling pathways .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
1-(4-pyridin-3-yl)-1,3-thiazol-2-ylmethanamine dihydrochlorideC10H10N2SAntimicrobial
3-(thiazol-2-yl)-oxetan-3-olC7H7NOSAntifungal
4-(6-amino-3,5-dicyano)-thiazole derivativeC8H5N5SAnticonvulsant

These compounds share structural similarities with this compound and highlight the potential pharmacological significance of thiazole-based compounds in medicinal chemistry.

Case Studies and Research Findings

Research on thiazole derivatives indicates their efficacy in various therapeutic areas:

  • Antiproliferative Activity : A study on novel 1,3-thiazole analogues demonstrated significant antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds exhibited considerable cytotoxicity without affecting normal epithelial cells .
  • Mechanistic Insights : The mechanisms underlying the anticancer activity of certain thiazoles include cell cycle arrest and induction of apoptosis through mitochondrial pathways. Such findings suggest that similar mechanisms could be explored for this compound .
  • Enzyme Interaction Studies : Preliminary interaction studies indicate that thiazole derivatives may inhibit key enzymes involved in cancer progression and inflammation. These interactions could be crucial in optimizing the therapeutic applications of new thiazole-based compounds .

Q & A

Q. What are the standard synthetic routes for 2-[(oxetan-2-yl)methoxy]-1,3-thiazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is the reaction of oxetan-2-ylmethanol derivatives with halogenated thiazoles (e.g., 2-chlorothiazole) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Solvent choice (polar aprotic solvents like DMF) and temperature are critical for optimizing yield. For example, microwave-assisted synthesis can reduce reaction times and improve regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Essential for confirming the oxetane and thiazole moieties. The oxetane protons appear as a multiplet (δ 4.5–5.0 ppm), while thiazole protons resonate at δ 7.2–8.1 ppm .
  • IR Spectroscopy: Identifies functional groups (C-O-C at ~1100 cm⁻¹, thiazole C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₈H₁₁NO₂S requires m/z 193.06) .

Q. What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

  • Antimicrobial Assays: Disk diffusion or microdilution against E. coli and S. aureus (MIC values ≤50 µM) .
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., MCF7, IC₅₀ ~50 µM) with apoptosis markers (Annexin V/PI staining) .
  • Enzyme Inhibition: Fluorescence-based assays for kinases or proteases (IC₅₀ values reported in µM ranges) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms?

Methodological Answer: Quantum chemical calculations (DFT, MD simulations) model reaction pathways. For example, seleniranium intermediates in thiazole reactions show stepwise nucleophilic attacks at multiple centers, validated by comparing computed activation energies with experimental yields . Contradictions in regioselectivity can be resolved by analyzing transition-state geometries .

Q. What strategies optimize its bioavailability for therapeutic applications?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetate esters) to enhance membrane permeability .
  • Nanocarrier Systems: Encapsulation in liposomes or PLGA nanoparticles improves solubility (e.g., 2-fold increase in aqueous solubility) .
  • Metabolic Stability: CYP450 inhibition assays guide structural modifications (e.g., fluorination reduces hepatic clearance) .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

Methodological Answer:

  • Halogenation (Cl/Br): Enhances antimicrobial activity (MIC reduced from 50 µM to 25 µM in E. coli) by increasing electrophilicity .
  • Oxetane vs. Tetrahydrofuran: Replacing oxetane with THF reduces kinase inhibition (IC₅₀ increases from 10 µM to >100 µM) due to reduced ring strain .

SAR Table:

DerivativeSubstituentIC₅₀ (MCF7, µM)MIC (S. aureus, µM)
Parent CompoundNone5050
4-Chloro derivativeCl at thiazole C43025
Oxetane→THF analogTHF ring>10075

Q. How to analyze discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Cell Line Profiling: Compare genetic backgrounds (e.g., p53 status in MCF7 vs. HeLa).
  • Mechanistic Studies: Use siRNA knockdown to identify target dependencies (e.g., apoptosis vs. necrosis via caspase-3 activation) .
  • Metabolomics: LC-MS/MS identifies differential metabolite uptake (e.g., glutamine dependency in resistant lines) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Continuous Flow Reactors: Improve reproducibility (purity >98% vs. 90% in batch) by controlling exothermic reactions .
  • Purification: Use preparative HPLC with C18 columns (ACN/H₂O gradient) to remove oxetane ring-opening byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.